molecular formula C14H12N2O2 B13677423 Ethyl 3H-Benzo[e]indazole-1-carboxylate

Ethyl 3H-Benzo[e]indazole-1-carboxylate

Cat. No.: B13677423
M. Wt: 240.26 g/mol
InChI Key: KUTNFWYUUSODBG-UHFFFAOYSA-N
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Description

Ethyl 3H-Benzo[e]indazole-1-carboxylate (CAS 29984-90-5) is a high-purity chemical compound with the molecular formula C 14 H 12 N 2 O 2 and a molecular weight of 240.26 g/mol . It belongs to the class of indazoles, which are nitrogen-containing heterocyclic scaffolds of significant interest in medicinal and organic chemistry due to their diverse biological activities . Researchers value this specific ethyl carboxylate derivative primarily as a versatile synthetic intermediate or building block for the construction of more complex, biologically active molecules. The indazole core is a privileged structure in drug discovery, featured in several FDA-approved pharmaceuticals and clinical trial candidates . This compound serves as a crucial precursor in synthetic routes, enabling access to novel compounds for screening and development. Its applications span multiple research areas, including the exploration of new anticancer agents, anti-inflammatory drugs, and antimicrobials, leveraging the known pharmacological properties of the indazole scaffold . The structure-activity relationships (SAR) of indazole derivatives can be extensively probed by further functionalizing this compound, making it an invaluable tool for researchers in medicinal chemistry aiming to optimize potency, selectivity, and pharmacokinetic properties. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 3H-benzo[e]indazole-1-carboxylate

InChI

InChI=1S/C14H12N2O2/c1-2-18-14(17)13-12-10-6-4-3-5-9(10)7-8-11(12)15-16-13/h3-8H,2H2,1H3,(H,15,16)

InChI Key

KUTNFWYUUSODBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

Reactivity and Functionalization of Ethyl 3h Benzo E Indazole 1 Carboxylate

Transformations of the Ethyl Ester Functionality

The ethyl ester group at the C1-position is a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can be achieved under both acidic and alkaline conditions. chemguide.co.uk Alkaline hydrolysis, typically performed by heating the ester with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is often preferred as the reaction is irreversible. chemguide.co.ukresearchgate.net The process, known as saponification, initially yields the carboxylate salt (e.g., sodium 3H-benzo[e]indazole-1-carboxylate), which upon acidic workup, furnishes the free carboxylic acid, 3H-benzo[e]indazole-1-carboxylic acid. chemguide.co.ukgoogle.comderpharmachemica.com

Acid-catalyzed hydrolysis, accomplished by refluxing the ester in the presence of excess water and a strong acid like hydrochloric or sulfuric acid, is a reversible process. chemguide.co.uk The equilibrium can be driven towards the products by using a large excess of the aqueous acid. chemguide.co.uk

Amidation, Reduction, and Transesterification Reactions of the Carboxylate Moiety

The carboxylate functional group can be converted into several other important moieties.

Amidation: Amides are commonly synthesized from the carboxylic acid derivative obtained after hydrolysis. The carboxylic acid can be coupled with a primary or secondary amine using a variety of coupling agents, such as O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU), to form the corresponding amide. derpharmachemica.com Direct conversion of the ethyl ester to an amide is also possible. This can be achieved through aminolysis, which may require heating the ester with the desired amine, sometimes under pressure or with a catalyst. Recent developments have shown that direct amidation of esters can be performed under solvent-free mechanochemical conditions (ball milling) or using organocatalysts. mdpi.comchemrxiv.org

Reduction: The ethyl ester group can be reduced to a primary alcohol, yielding (3H-benzo[e]indazol-1-yl)methanol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily performing this transformation. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reactive intermediates and liberate the alcohol. chemistrysteps.com It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters or carboxylic acids. masterorganicchemistry.comlibretexts.orgstackexchange.com

Transesterification: The ethyl group of the ester can be exchanged for another alkyl group in a process called transesterification. This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the desired alcohol. organic-chemistry.org For example, heating Ethyl 3H-benzo[e]indazole-1-carboxylate in methanol (B129727) with a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would yield the corresponding methyl ester. Studies on related indazole esters have demonstrated that this transformation can also be mediated by enzymes like carboxylesterases. nih.gov

C-H Functionalization Strategies on the Benzo[e]indazole Ring System

Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying heterocyclic cores. For the benzo[e]indazole system, these strategies can be applied to forge new carbon-carbon or carbon-heteroatom bonds on the fused benzene (B151609) ring. Transition-metal catalysis, particularly with palladium (Pd), rhodium (Rh), and cobalt (Co), is central to these transformations. mdpi.comrsc.orgnih.gov

These reactions often proceed via an ortho-metalation mechanism, where a directing group on the molecule coordinates to the metal center and positions it to activate a nearby C-H bond. While the ester at C1 is not ideally positioned to direct functionalization on the benzo portion, the nitrogen atoms of the pyrazole (B372694) ring can serve this role. Rhodium(III) and Cobalt(III) catalysts have been effectively used in the C-H activation of azobenzenes to synthesize indazoles, demonstrating the utility of N-containing groups in directing C-H functionalization. mdpi.comnih.govacs.org Strategies like direct arylation, alkenylation, and annulation could be applied to the benzo[e]indazole core to introduce substituents at various positions of the benzene ring, leading to complex polycyclic structures. chim.it

Electrophilic Aromatic Substitution Reactions on the Benzo[e]indazole Core

The benzo[e]indazole ring system contains two aromatic rings that can potentially undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, and Friedel-Crafts reactions. The pyrazole ring is an electron-rich heterocycle, while the fused benzene ring's reactivity is modulated by the pyrazole moiety. The pyrazole ring acts as an activating group, directing incoming electrophiles to the attached benzene ring.

Halogenation: The direct halogenation of indazoles is well-documented. Bromination of 2-substituted-2H-indazoles using N-bromosuccinimide (NBS) or bromine (Br₂) can occur at the C3 position of the pyrazole ring, as well as at positions on the benzene ring, such as C5 and C7, sometimes leading to poly-halogenated products. chim.itresearchgate.netnih.gov For this compound, electrophilic attack is expected to occur on the electron-rich benzo moiety. The directing influence of the fused heterocyclic system will determine the precise location of substitution.

Nitration: Aromatic nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Radical C3-nitration of 2H-indazoles has been accomplished using iron(III) nitrate. chim.itresearchgate.net For the benzo[e]indazole core, nitration is expected to occur on the benzenoid ring, with the position of attack governed by the activating effect of the fused pyrazole system. researchgate.net

Nucleophilic Substitution and Addition Reactions

The electron-rich nature of the benzo[e]indazole ring system makes it generally unreactive toward traditional nucleophilic aromatic substitution (SₙAr). Such reactions typically require the presence of one or more strong electron-withdrawing groups (like a nitro group) to activate the ring towards attack by a nucleophile, as well as a suitable leaving group. youtube.com Therefore, direct displacement of a hydrogen atom on the unsubstituted benzo[e]indazole core by a nucleophile is not a feasible pathway.

However, SₙAr can be a viable strategy if a leaving group, such as a halogen, is first installed on the ring via electrophilic substitution. For instance, a bromo- or chloro-benzo[e]indazole derivative could potentially react with nucleophiles like amines or alkoxides, particularly if further activated by electron-withdrawing substituents. Additionally, specialized metal-catalyzed cross-coupling reactions provide an alternative route to achieving formal nucleophilic substitution.

Derivatization at Nitrogen Atoms (N-Alkylation, N-Acylation, N-Functionalization)

The indazole core possesses two nitrogen atoms (N2 and N3 in the 3H-tautomer) that can act as nucleophiles, leading to a variety of N-functionalized derivatives. A primary challenge in these reactions is controlling the regioselectivity, as reactions can occur at either nitrogen atom, yielding mixtures of N2- and N3-substituted isomers (which correspond to N1 and N2 in the more stable 1H-indazole tautomer nomenclature). beilstein-journals.orgbeilstein-journals.org

N-Alkylation: The reaction of indazoles with alkyl halides in the presence of a base is a common method for N-alkylation. nih.govresearchgate.net The ratio of the resulting N2 and N3 isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. beilstein-journals.orgbeilstein-journals.orgnih.gov For indazoles with a C1-carboxylate group (analogous to C3-carboxylates in standard indazole nomenclature), the use of bases like sodium hydride (NaH) in THF has been shown to strongly favor alkylation at the nitrogen adjacent to the carboxylate (N2 in this case), likely through chelation of the sodium cation between the nitrogen and the ester's carbonyl oxygen. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org Conversely, Mitsunobu conditions (using triphenylphosphine (B44618) and a dialkyl azodicarboxylate) can favor alkylation at the more distant nitrogen atom (N3). nih.gov

N-Acylation: Acylation of the indazole nitrogen atoms can be achieved using acyl chlorides or anhydrides. This reaction is also subject to regioselectivity. It has been suggested that N-acylation often provides the thermodynamically more stable isomer, which for many indazoles is the N1-acyl derivative (corresponding to N2-acylation in the 3H-benzo[e]indazole tautomer). nih.govbeilstein-journals.org

The selective functionalization at the nitrogen atoms is crucial for modulating the biological properties of indazole-based compounds and for synthesizing specific isomers required for pharmaceutical applications.

Table 1: Regioselectivity in the N-Alkylation of Substituted Indazole-Carboxylates

Substrate Alkylating Agent Base / Conditions Solvent Major Product Reference
Methyl 1H-indazole-3-carboxylate Pentyl bromide NaH THF N1-isomer (>99%) researchgate.netbeilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylate Methyl iodide K₂CO₃ DMF Mixture (44% N1, 40% N2) beilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylate Various Alkyl Tosylates Cs₂CO₃ Dioxane N1-isomer (>90%) beilstein-journals.orgnih.gov
Methyl 1H-indazole-3-carboxylate Benzyl alcohol PPh₃, DIAD (Mitsunobu) THF N2-isomer (58%) nih.gov
1H-Indazole-3-carboxylic acid Methylating agent Alkali metal alkoxide Polar Solvent N1-isomer google.com

Note: The N1/N2 notation in the table refers to the standard numbering for the 1H-indazole tautomer, which is the most stable form. For this compound, these positions correspond to the N2 and N3 atoms, respectively.

Ring Expansion or Contraction Reactions Involving the Benzo[e]indazole Scaffold

The exploration of ring expansion and contraction reactions provides a powerful strategy for the skeletal diversification of heterocyclic compounds, enabling access to novel chemical space and potentially new biological activities. However, the literature on such transformations specifically for the this compound scaffold is notably sparse. To understand the potential reactivity of this system, it is instructive to examine analogous reactions reported for the closely related indole (B1671886) and indazole cores. These examples suggest potential, yet underexplored, pathways for the modification of the benzo[e]indazole framework.

Ring Expansion Reactions: Analogous Systems

One notable method involves a rhodium(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. This process is proposed to proceed through the formation of a labile indoline (B122111) cyclopropane (B1198618) intermediate, which then undergoes ring opening and elimination to yield the quinoline (B57606) structure. beilstein-journals.orgnih.gov For this reaction to proceed, the presence of an N-H bond in the indole ring appears to be crucial. beilstein-journals.orgnih.gov

Another approach for the conversion of indoles into functionalized quinolines is a thiol-mediated three-step cascade process. This reaction involves a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion promoted by a strong Brønsted acid generated in situ. acs.orgnih.gov

Furthermore, the fusion of additional rings onto the indazole core represents a form of ring system expansion. For instance, various pyrimido[1,2-b]indazoles have been synthesized through the condensation of 3-aminoindazoles with different carbonyl compounds. nih.govresearchgate.netacs.orgrsc.orgmdpi.com This reaction effectively expands the indazole scaffold to create a larger, fused heterocyclic system. The synthesis of diazepino-indoles and other fused systems from indole or indazole precursors further illustrates the potential for building larger ring structures. researchgate.netnih.gov

Table 1: Examples of Ring Expansion Reactions of Indole and Indazole Derivatives
Starting MaterialReagents and ConditionsProductYield (%)Reference
IndoleEthyl bromo(or iodo)diazoacetate, Rh₂(OAc)₄Ethyl quinoline-3-carboxylate70-80 beilstein-journals.orgnih.gov
5-MethoxyindoleEthyl iododiazoacetate, Rh₂(OAc)₄Ethyl 6-methoxyquinoline-3-carboxylate98 nih.gov
5-BromoindoleEthyl iododiazoacetate, Rh₂(OAc)₄Ethyl 6-bromoquinoline-3-carboxylate83 nih.gov
2-Halo-indole-tethered ynoneThiol, mild conditionsFunctionalized quinolineHigh acs.orgnih.gov
3-Amino-1H-indazoleDiformyl indolenines, acetic acidIndoleninyl-pyrimido[1,2-b]indazolesup to 94 rsc.org
3-Aminoindazole derivativesEthyl 4,4,4-trifluoro-3-oxobutanoateTrifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivativesGood to excellent mdpi.com

Ring Contraction and Skeletal Rearrangement Reactions: Analogous Systems

Direct evidence for ring contraction of the benzo[e]indazole scaffold is currently lacking in the scientific literature. However, skeletal rearrangements of the indazole core, which result in a different heterocyclic system of the same ring size, have been reported. A significant example is the photochemical conversion of indazoles into benzimidazoles. nih.govnih.gov This transformation is believed to occur through a nitrogen-carbon transposition and is dependent on the tautomeric form of the indazole, with 2H-indazoles showing enhanced reactivity under UVB or UVA irradiation. nih.gov This type of skeletal editing highlights the potential for rearranging the atoms within the benzo[e]indazole core to generate isomeric heterocyclic systems. chemrxiv.orgnih.govresearchgate.net

As a conceptual analogy for ring contraction, the rearrangement of seven-membered benzodiazepines into five-membered benzimidazoles has been documented. researchgate.net While this involves a different starting heterocyclic system, it demonstrates the feasibility of contracting a larger ring fused to a benzene ring to form the stable benzimidazole (B57391) core, a structure that could theoretically be accessed from a rearranged benzo[e]indazole.

Table 2: Examples of Skeletal Rearrangement of Indazole Derivatives
Starting MaterialReagents and ConditionsProductYield (%)Reference
N2-derivatized indazolesUVB or UVA irradiationBenzimidazolesup to 98 nih.gov
1H- and 2H-indazolesPhotochemical irradiationBenzimidazolesHigh nih.gov

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. One- and two-dimensional NMR experiments provide unambiguous evidence for the structure of Ethyl Benzo[e]indazole-1-carboxylate.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for the ethyl group and the aromatic protons on the benzo[e]indazole core. The chemical shifts (δ), given in parts per million (ppm), indicate the electronic environment of the protons, while the coupling patterns reveal adjacent proton relationships.

Interactive Table: ¹H NMR Data for Ethyl 1H-Benzo[e]indazole-1-carboxylate in CDCl₃ wiley-vch.de

Chemical Shift (δ) ppm Integration Multiplicity Coupling Constant (J) Hz Assignment
8.34-8.31 1H m - Aromatic Proton
7.93-7.79 1H m - Aromatic Proton
7.78 1H d 9.0 Aromatic Proton
7.62-7.53 2H m - Aromatic Protons
7.50 1H d 9.0 Aromatic Proton
4.24 2H q 7.2 -OCH₂CH₃

d = doublet, t = triplet, q = quartet, m = multiplet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the presence of all 14 carbon atoms in the molecule, with chemical shifts corresponding to the sp²-hybridized carbons of the aromatic rings and the carbonyl group, as well as the sp³-hybridized carbons of the ethyl group. wiley-vch.de

The observed chemical shifts in a CDCl₃ solvent are: δ 14.24, 61.07, 119.11, 119.33, 120.52, 121.70, 125.14, 126.85, 127.17, 128.71, 132.44, 135.55, 139.61, 162.16. wiley-vch.de The signal at 162.16 ppm is characteristic of the ester carbonyl carbon, while the signals at 61.07 and 14.24 ppm correspond to the -OCH₂ and -CH₃ carbons of the ethyl group, respectively. wiley-vch.de

For complex molecules, 2D NMR techniques are employed to establish definitive structural assignments by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton (¹H-¹H) coupling networks. For instance, it would show a clear correlation between the quartet at 4.24 ppm and the triplet at 1.27 ppm, confirming the presence of the ethyl group. It would also help delineate the connectivity of the protons on the fused aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. It allows for the unambiguous assignment of each carbon signal by correlating it to its known proton signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for determining stereochemistry and conformation.

While detailed 2D NMR data for this specific molecule is not extensively published, these techniques represent the standard methodology for confirming the structural assignments made from 1D spectra. wiley-vch.deresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The IR spectrum of Ethyl 1H-Benzo[e]indazole-1-carboxylate shows characteristic absorption bands that confirm its key functional features. wiley-vch.de Raman spectroscopy provides complementary data, particularly for non-polar bonds.

Interactive Table: Key IR Absorption Bands for Ethyl 1H-Benzo[e]indazole-1-carboxylate wiley-vch.de

Frequency (cm⁻¹) Intensity Vibrational Mode Assignment
3239 Medium N-H Stretch
2980 Medium C-H Stretch (aliphatic)
1715 Strong C=O Stretch (ester carbonyl)
1431 Medium C=C/C=N Aromatic Ring Stretch

The strong absorption at 1715 cm⁻¹ is definitive for the ester carbonyl group, while the band at 3239 cm⁻¹ is indicative of the N-H bond in the indazole ring of the 1H tautomer. wiley-vch.de

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition and molecular formula.

For Ethyl 1H-Benzo[e]indazole-1-carboxylate, HRMS analysis using electrospray ionization (ESI) yields a precise mass that confirms the molecular formula C₁₄H₁₂N₂O₂. wiley-vch.de

Calculated m/z for [M+Na]⁺ (C₁₄H₁₂N₂O₂Na⁺): 263.0791

Found m/z: 263.0791 wiley-vch.de

The excellent agreement between the calculated and experimentally found mass provides high confidence in the molecular formula. Analysis of the fragmentation pathways in the mass spectrum would typically show characteristic losses, such as the loss of an ethoxy radical (•OCH₂CH₃) or neutral ethylene (B1197577) (C₂H₄) from the ethyl ester group, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Molecular Structure and Supramolecular Arrangement

While a specific crystal structure for Ethyl 3H-Benzo[e]indazole-1-carboxylate is not publicly available, analysis of related indazole and benzimidazole (B57391) structures reveals expected features. nih.govnih.gov A crystallographic study would confirm the planarity of the fused benzo[e]indazole ring system. nih.gov

Furthermore, it would elucidate the supramolecular arrangement, which involves how molecules pack together in the crystal lattice. It is anticipated that the structure would be stabilized by intermolecular interactions, such as:

Hydrogen Bonding: N-H groups of one molecule could form hydrogen bonds with the carbonyl oxygen atoms (N-H···O=C) of neighboring molecules, likely forming dimers or extended chains. nih.gov

π-π Stacking: The planar aromatic rings of adjacent molecules could stack on top of each other, a stabilizing interaction common in aromatic heterocyclic compounds. nih.gov

These interactions dictate the crystal's macroscopic properties and are crucial for understanding its solid-state behavior.

Computational and Theoretical Investigations of Ethyl 3h Benzo E Indazole 1 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed examination of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Ground State Geometries and Conformations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For Ethyl 3H-Benzo[e]indazole-1-carboxylate, a DFT study, typically employing a functional like B3LYP and a basis set such as 6-311++G(d,p), would be the first step in a computational investigation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 1: Global Reactivity Descriptors

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ) χ = (I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the energy lowering of a system when it accepts electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[e]indazole ring system, while the LUMO would likely be distributed over the pyrazole (B372694) and carboxylate portions, which contain electron-withdrawing groups. Analysis of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative potential (colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack. In this compound, these would likely be found around the nitrogen atoms of the indazole ring and the oxygen atoms of the carboxylate group. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. These areas would be expected around the hydrogen atoms. The MEP surface provides a clear, visual representation of the molecule's reactivity landscape.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental structure determination.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory. The calculated shifts are then compared to experimental values, often showing a strong linear correlation. This comparison can aid in the assignment of ambiguous peaks in the experimental spectrum.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. The calculated frequencies are usually scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted IR spectrum can be used to assign the vibrational modes of the molecule, such as the C=O stretch of the ester, the N-H stretch of the indazole ring, and the various C-H and C=C stretching and bending modes of the aromatic system.

Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

Spectroscopic DataExperimental ValueCalculated Value
¹H NMR (ppm) Hypothetical valuesCalculated values
¹³C NMR (ppm) Hypothetical valuesCalculated values
IR (cm⁻¹) Hypothetical valuesCalculated values (scaled)

Note: This table illustrates the type of data comparison performed in such studies. Specific values for this compound are not available in the literature.

Reaction Mechanism Modeling using Computational Methods

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods could be used to model its synthesis or its participation in various chemical transformations.

Transition State Characterization and Energy Profile Determination for Synthetic Pathways

There is no available research that specifically details the transition state characterization or the determination of energy profiles for the synthetic pathways leading to this compound. Such studies, typically employing methods like Density Functional Theory (DFT), are crucial for understanding reaction mechanisms, identifying rate-determining steps, and optimizing reaction conditions. The absence of this information in the public domain prevents a detailed discussion on the mechanistic aspects of its formation from a computational standpoint.

Investigation of Regio- and Stereoselectivity through Computational Approaches

Detailed computational investigations into the regio- and stereoselectivity of reactions involving this compound have not been reported. Computational approaches are instrumental in predicting the outcomes of chemical reactions where multiple isomers can be formed. For instance, DFT calculations can elucidate the factors controlling regioselectivity in the functionalization of the benzo[e]indazole core. Similarly, understanding the stereoselectivity would require computational modeling of transition states leading to different stereoisomers. Without specific studies on this molecule, a discussion on the computational basis for its selective synthesis is not possible.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions in Non-Biological Systems

There is a lack of published research on the use of molecular dynamics (MD) simulations to explore the conformational space and intermolecular interactions of this compound in non-biological systems. MD simulations are a powerful tool for understanding the dynamic behavior of molecules, including their preferred conformations and how they interact with other molecules in various environments. Such studies would be valuable for predicting the bulk properties of materials based on this compound or its behavior in different solvents. However, the absence of such specific research for this compound means that its conformational landscape and interaction patterns in non-biological contexts remain computationally unexplored in the available literature.

Emerging Non Biological Applications of Benzo E Indazole Scaffolds

Integration into Advanced Materials Science

There is currently no available research data on the integration of Ethyl 3H-Benzo[e]indazole-1-carboxylate into advanced materials science.

Exploration as Building Blocks for Organic Electronic Materials

No studies have been found that explore the use of this compound as a building block for organic electronic materials.

Potential in Photoactive and Optoelectronic Devices

The potential of this compound in photoactive and optoelectronic devices has not been investigated in any published research to date.

Components in Coordination Polymers and Metal-Organic Frameworks (MOFs)

There is no information available regarding the use of this compound as a component in coordination polymers or metal-organic frameworks.

Role in Suprolecular Chemistry and Crystal Engineering for Tailored Solid-State Properties

The benzo[e]indazole scaffold, particularly when functionalized with groups capable of engaging in specific intermolecular interactions, serves as a valuable building block in the fields of supramolecular chemistry and crystal engineering. The strategic placement of functional groups on the core structure allows for the rational design and construction of intricate molecular assemblies with desired solid-state properties. This compound, with its combination of a rigid aromatic system, hydrogen bond donors and acceptors, and an ester functional group, presents a versatile platform for the formation of predictable supramolecular architectures.

The primary non-covalent interactions that govern the assembly of benzo[e]indazole derivatives in the solid state include hydrogen bonding, π-π stacking, and van der Waals forces. The indazole moiety itself contains both a hydrogen bond donor (N-H group) and acceptor (pyridinic nitrogen atom), making it highly amenable to forming robust hydrogen-bonded networks. The carboxylate group introduces additional hydrogen bond acceptors (the carbonyl and ether oxygens), further enhancing the potential for creating complex and stable supramolecular synthons.

While specific crystallographic data for this compound is not extensively detailed in the literature, the principles of supramolecular chemistry allow for the prediction of its solid-state behavior based on related structures. The ethyl ester group, for example, can influence the crystal packing through weaker C-H---O interactions and by introducing conformational flexibility, which can lead to polymorphism—the existence of multiple crystal forms with different physical properties.

The tailored design of solid-state properties through crystal engineering of benzo[e]indazole scaffolds has potential applications in materials science. By modifying the substituents on the benzo[e]indazole core, it is possible to tune the intermolecular interactions and thereby control properties such as solubility, melting point, and even optical and electronic characteristics. For example, the introduction of bulky groups could disrupt π-π stacking, leading to different packing arrangements and potentially altering the material's fluorescence or conductivity. Conversely, the incorporation of additional hydrogen bonding sites could reinforce the supramolecular assembly, leading to more robust and thermally stable materials.

The following table summarizes the key functional groups in this compound and their potential roles in directing supramolecular assembly.

Functional GroupPotential Non-Covalent InteractionsRole in Supramolecular Assembly
Indazole N-HHydrogen Bond DonorFormation of strong, directional hydrogen bonds (e.g., N-H---N, N-H---O), leading to the formation of chains, sheets, or other predictable synthons.
Indazole NHydrogen Bond AcceptorParticipation in hydrogen bonding networks, complementing the N-H donor functionality.
Benzo[e]indazole Ringπ-π StackingStabilization of the crystal lattice through aromatic interactions, influencing electronic properties.
Ethyl Ester (C=O)Hydrogen Bond Acceptor, Dipole-Dipole InteractionsActs as a hydrogen bond acceptor site (C=O---H), contributes to the overall polarity and can influence molecular packing.
Ethyl Ester (-OEt)Weak Hydrogen Bond Acceptor, van der Waals InteractionsThe ether oxygen can participate in weaker C-H---O interactions. The ethyl group contributes to van der Waals forces and can introduce conformational flexibility.

The predictable nature of these interactions allows for a degree of control over the resulting solid-state architecture. By understanding the interplay of these forces, it is possible to design benzo[e]indazole-based materials with specific, tailored properties for a range of non-biological applications. Further research into the crystal engineering of this compound and its derivatives is likely to uncover novel supramolecular structures with interesting and useful solid-state characteristics.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Enantiopure Benzo[e]indazole Derivatives

The biological activity of chiral molecules is often stereospecific. Consequently, the development of asymmetric synthetic routes to produce enantiomerically pure benzo[e]indazole derivatives is a critical area for future research. While methods for the asymmetric synthesis of fused polycyclic indazoles have been explored, specific application to the benzo[e]indazole system remains a fertile ground for investigation. nih.gov

Future efforts could focus on catalyst-controlled enantioselective methodologies. For instance, the use of chiral organocatalysts in aza-Michael addition/intramolecular cyclization cascades could be a viable strategy to construct the chiral benzo[e]indazole core. nih.gov Another promising approach involves transition-metal-catalyzed asymmetric cyclization reactions. Copper-catalyzed asymmetric intramolecular reductive cyclization, which has been successfully applied to the synthesis of other bridged biarylamines, could be adapted for benzo[e]indazole synthesis. rsc.org

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis of Benzo[e]indazole Derivatives

Catalyst Type Potential Reaction Expected Outcome
Chiral Phosphoric Acids Asymmetric [3+2] Cycloaddition Enantiomerically enriched benzo[e]indazole core
Chiral Diamine-Metal Complexes (e.g., Cu, Rh) Enantioselective C-H Functionalization/Annulation Direct asymmetric synthesis from prochiral precursors

The development of these methods would provide access to a wider range of chiral benzo[e]indazole derivatives for biological screening and the establishment of structure-activity relationships.

Exploration of Novel Reactivity Patterns and Unconventional Functionalization Strategies

Expanding the chemical space of benzo[e]indazole derivatives necessitates the exploration of novel reactivity patterns and unconventional functionalization strategies. Late-stage functionalization, in particular, offers an efficient way to diversify complex molecules. nih.gov

Future research could investigate the C-H functionalization of the benzo[e]indazole core. rsc.org Transition-metal-catalyzed C-H activation would allow for the introduction of various functional groups at positions that are otherwise difficult to access through traditional methods. nih.gov For instance, directing-group-assisted C-H borylation could be explored to introduce boron-containing moieties, which can then be further elaborated. nih.gov

Furthermore, exploring the reactivity of the pyrazole (B372694) ring within the benzo[e]indazole system could lead to novel transformations. For example, investigating [3+2] cycloaddition reactions with the N-N bond or exploring ring-opening and rearrangement reactions could yield unprecedented molecular scaffolds.

Table 2: Unconventional Functionalization Strategies for the Benzo[e]indazole Scaffold

Strategy Reagents and Conditions Potential Products
C-H Arylation Pd(OAc)₂, Aryl Halide, Ligand Aryl-substituted benzo[e]indazoles
C-H Trifluoromethylation Togni's Reagent, Cu Catalyst Trifluoromethylated benzo[e]indazoles
Photoredox Catalysis Photocatalyst, Light, Radical Precursor Alkylated or acylated benzo[e]indazoles

These investigations would significantly broaden the diversity of accessible benzo[e]indazole derivatives for various applications.

Integration with Advanced Spectroscopic Techniques for In Situ and Real-Time Reaction Monitoring

To optimize reaction conditions, understand reaction mechanisms, and ensure process safety and scalability, the integration of advanced spectroscopic techniques for in situ and real-time reaction monitoring is crucial. Techniques such as in operando flow NMR and FTIR spectroscopy have proven valuable in elucidating the mechanisms of complex organic reactions, such as benzoxazole (B165842) synthesis. magritek.com

Table 3: Advanced Spectroscopic Techniques for Reaction Monitoring

Technique Information Gained Application in Benzo[e]indazole Synthesis
In situ FTIR Functional group changes, reaction progress Monitoring the conversion of starting materials to products
In situ NMR Structural information on intermediates and products Elucidating reaction pathways and identifying byproducts
Raman Spectroscopy Vibrational modes, molecular structure Real-time monitoring of solid-phase or slurry reactions

The data obtained from these techniques will be invaluable for developing robust and efficient synthetic protocols.

Synergistic Application of High-Throughput Experimentation and Computational Screening in Discovery

The discovery of novel benzo[e]indazole derivatives with desired properties can be significantly accelerated through the synergistic application of high-throughput experimentation (HTE) and computational screening. HTE allows for the rapid screening of a large number of reaction conditions or the synthesis of large compound libraries in a miniaturized and parallel fashion. nih.govresearchgate.net

In the context of Ethyl 3H-Benzo[e]indazole-1-carboxylate, HTE could be employed to rapidly optimize the conditions for its synthesis or to generate a library of derivatives by reacting it with a diverse set of building blocks. nih.gov Computational screening, including molecular docking and virtual screening, can be used to predict the biological activity of virtual benzo[e]indazole derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov This integrated approach has been successfully used in the discovery of inhibitors for various biological targets. researchgate.net

Table 4: Integrated HTE and Computational Workflow for Benzo[e]indazole Discovery

Step Methodology Goal
1. Virtual Library Design In silico enumeration of derivatives Generation of a large virtual library of benzo[e]indazoles
2. Computational Screening Molecular docking, QSAR modeling Prioritization of virtual compounds based on predicted activity
3. High-Throughput Synthesis Automated parallel synthesis Rapid synthesis of a focused library of prioritized compounds
4. High-Throughput Screening Biological assays Identification of hit compounds with desired activity

This synergistic approach will streamline the discovery process and reduce the time and resources required to identify novel bioactive benzo[e]indazole derivatives.

Sustainable and Scalable Production Methodologies for Industrial Applications of Benzo[e]indazole Derivatives

For the successful translation of promising benzo[e]indazole derivatives from the laboratory to industrial applications, the development of sustainable and scalable production methodologies is paramount. This involves the use of environmentally benign reagents and solvents, energy-efficient processes, and atom-economical reactions.

Future research should focus on developing greener synthetic routes to this compound and its derivatives. This could include the use of catalytic methods to replace stoichiometric reagents, the exploration of solvent-free reaction conditions, and the use of renewable starting materials. Metal-free synthesis protocols, for example, have been developed for indazoles and offer a more sustainable alternative to traditional metal-catalyzed methods. nih.govorganic-chemistry.org

Furthermore, ensuring the scalability of the synthetic process is crucial. researchgate.net Reactions that are high-yielding and robust on a gram scale need to be optimized for kilogram and pilot-plant scale production. This requires careful consideration of factors such as heat transfer, mixing, and purification methods. The development of continuous flow processes could also offer significant advantages in terms of safety, efficiency, and scalability.

Table 5: Key Considerations for Sustainable and Scalable Synthesis

Aspect Strategy Benefit
Reagents Catalytic over stoichiometric Reduced waste, improved atom economy
Solvents Green solvents (e.g., water, ethanol) or solvent-free Reduced environmental impact
Energy Microwave-assisted or flow chemistry Reduced reaction times and energy consumption
Purification Crystallization over chromatography Reduced solvent usage and waste

By focusing on these areas, the chemical community can ensure that the potential benefits of benzo[e]indazole derivatives can be realized in a manner that is both economically viable and environmentally responsible.

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 3H-Benzo[e]indazole-1-carboxylate, and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via alkylation or condensation reactions. A common approach involves reacting indazole derivatives with ethyl bromoacetate in tetrahydrofuran (THF) using potassium tert-butoxide as a base, yielding ~55% product after 2 hours . Alternative routes employ phenacyl bromides and potassium carbonate in dimethylformamide (DMF) under reflux conditions . Key considerations include inert atmosphere (e.g., nitrogen) to prevent oxidation and precise stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) is critical for confirming substituent positions and purity. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural validation, particularly for resolving tautomeric forms . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .

Q. How can researchers screen this compound for preliminary biological activity?

  • Answer : Initial screens involve in vitro assays against cancer cell lines (e.g., MCF-7 or HeLa) using MTT viability assays . Antimicrobial activity can be tested via broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Dose-response curves and IC₅₀ calculations are recommended to establish potency thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in heterogeneous catalytic systems?

  • Answer : Catalyst screening (e.g., MnO₂ vs. Ru-complexes) significantly impacts yield. For example, MnO₂ in dichloromethane achieves 85% yield in 2 hours, while Ru-based catalysts require longer reaction times (5.5 hours) but offer better regioselectivity . Solvent polarity (e.g., DMF vs. acetonitrile) and temperature gradients should be systematically tested to balance kinetics and thermodynamics.

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Answer : Conflicting NMR signals may arise from dynamic tautomerism or solvent effects. Variable-temperature NMR (VT-NMR) can identify tautomeric equilibria, while computational modeling (DFT) predicts stable conformers . Cross-validation with X-ray structures is advised to confirm assignments .

Q. How can high-resolution crystallographic data enhance the understanding of this compound’s supramolecular interactions?

  • Answer : SHELXL refinement of X-ray data reveals non-covalent interactions (e.g., π-π stacking, hydrogen bonds) that influence packing and stability. For example, indazole N-H···O=C interactions often form 1D chains, affecting solubility and bioavailability . Hirshfeld surface analysis quantifies interaction contributions .

Q. What in vitro and in vivo models are suitable for mechanistic studies of this compound’s anticancer potential?

  • Answer : Beyond standard MTT assays, advanced models include 3D tumor spheroids and zebrafish xenografts for metastasis studies. Mechanistic pathways (e.g., apoptosis via caspase-3 activation) can be probed using flow cytometry and Western blotting . Pharmacokinetic studies in rodents require HPLC-MS for bioavailability assessment .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent this compound analogs?

  • Answer : Systematic substitution at the indazole 2- and 7-positions with electron-withdrawing groups (e.g., nitro, acetyl) enhances cytotoxicity. Comparative molecular field analysis (CoMFA) identifies steric/electrostatic hotspots, while in silico docking predicts target binding (e.g., tubulin or topoisomerase II) .

Methodological Notes

  • Synthesis Optimization : Prioritize catalyst-solvent matrices (e.g., MnO₂/CH₂Cl₂ vs. Ru/H₂O₂) to balance yield and regioselectivity .
  • Data Contradictions : Use VT-NMR and DFT to address tautomerism; cross-reference crystallographic data .
  • Biological Assays : Combine in vitro screens with mechanistic models (e.g., caspase activation) for translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.